![molecular formula C14H21N5O4S B2568906 (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone CAS No. 1396790-59-2](/img/structure/B2568906.png)
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antifungal and Antimicrobial Agents
One significant application of related compounds is as potent β-1,3-glucan synthase inhibitors, showing promising antifungal activity against strains like Candida glabrata and Candida albicans. These findings suggest potential use in developing new antifungal therapies, especially given the growing need for effective treatments against resistant fungal infections (Zhou et al., 2011) (Ting et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds with similar structures have been synthesized and evaluated for their enzyme inhibitory activity, such as α-glucosidase inhibition. This suggests potential therapeutic applications in managing conditions like diabetes by regulating glucose metabolism (Abbasi et al., 2019).
Molecular Interaction and Pharmacological Action
The structural and pharmacological characterization of these compounds includes insights into their interaction with specific receptors, providing a foundation for the development of new drugs. For example, studies on cannabinoid receptors have elucidated the antagonistic properties of certain derivatives, which could inform the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Chemical Synthesis and Material Science
Further research includes the synthesis of diverse heterocyclic compounds and their potential applications in various fields, including material science and drug development. The versatility in the synthesis of such compounds underlines their utility in creating materials with specific properties or biological activities (Matlock et al., 2015).
Neuroprotective and Antioxidant Properties
Investigations into the antioxidant properties of derivatives highlight their potential in neuroprotective applications, possibly offering benefits in conditions such as Alzheimer's disease. The enzyme inhibition capabilities, alongside minimal cytotoxicity, suggest these compounds could be valuable in developing multifunctional drugs for neurodegenerative diseases (Hassan et al., 2018).
作用機序
Target of Action
The primary target of the compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell cycle regulation and growth, and its dysregulation is often associated with various human cancers .
Mode of Action
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone interacts with its targets by inhibiting the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell growth and proliferation .
Biochemical Pathways
The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone affects the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT, the compound disrupts these processes, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
It has been described as an orally bioavailable compound , suggesting that it can be absorbed in the digestive tract, distributed throughout the body, metabolized, and eventually excreted. These properties can impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone’s action include the inhibition of AKT phosphorylation . This can lead to a disruption in the PI3K/AKT/mTOR pathway, potentially inhibiting cancer cell growth and proliferation . In vivo evaluations have demonstrated a dose-dependent antitumor efficacy .
特性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-24(21,22)19-6-4-18(5-7-19)14(20)12-2-3-13(16-15-12)17-8-10-23-11-9-17/h2-3H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZAOLQQKCGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。